N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by the presence of a benzodioxole ring, a fluorophenyl group, and a pyridazinyl moiety
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c20-13-3-1-12(2-4-13)15-6-8-19(23-22-15)27-10-18(24)21-14-5-7-16-17(9-14)26-11-25-16/h1-9H,10-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBPBWQNRVHTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.
Formation of the Pyridazinyl Moiety: This can be synthesized through the reaction of hydrazine with appropriate dicarbonyl compounds.
Coupling Reactions: The final step involves coupling the benzodioxole, fluorophenyl, and pyridazinyl intermediates using suitable coupling agents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and fluorophenyl group contribute to its binding affinity and specificity, while the pyridazinyl moiety may modulate its activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
- N-(2H-1,3-benzodioxol-5-yl)-3-oxobutanamide
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is unique due to the combination of its structural components, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the pyridazinyl moiety provides additional sites for functionalization and interaction with biological targets.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxole ring and subsequent coupling reactions with various substituents. The synthesis can be summarized as follows:
- Formation of the Benzodioxole Ring : This can be achieved by reacting catechol with dihalomethanes in the presence of a base.
- Synthesis of the Pyridazine Moiety : This involves cyclization reactions that incorporate fluorophenyl groups.
- Final Coupling Reaction : The benzodioxole and pyridazine intermediates are coupled with acetamide derivatives using coupling agents like DCC.
Enzyme Inhibition
Research has indicated that compounds containing benzodioxane and acetamide moieties exhibit significant enzyme inhibitory activities. For instance, studies have shown that related compounds effectively inhibit enzymes such as α-glucosidase and acetylcholinesterase (AChE).
- α-Glucosidase Inhibition : Compounds in this class have demonstrated substantial inhibitory activity against yeast α-glucosidase, which is crucial for managing Type 2 Diabetes Mellitus (T2DM) .
- Acetylcholinesterase Inhibition : Some derivatives have shown weak inhibition against AChE, which is relevant for Alzheimer's disease treatment .
Anticancer Activity
The compound's anticancer potential has been evaluated through in vitro studies against various cancer cell lines.
| Cell Line Type | Sensitivity (10 µM) | Notes |
|---|---|---|
| Leukemia | High | Most sensitive to the compound |
| Melanoma | Low | Limited sensitivity observed |
| Lung Cancer | Moderate | Some sensitivity noted |
| Colon Cancer | Low | Minimal effect |
In general, the compound exhibited low levels of anticancer activity across a panel of approximately sixty cancer cell lines .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to target enzymes. These studies support the enzyme inhibition data obtained from in vitro experiments, providing insights into the mechanism of action .
Case Studies
A notable study involved synthesizing a series of sulfonamide derivatives based on the benzodioxane structure. These derivatives were tested for their enzyme inhibitory potential and showed promising results against both α-glucosidase and AChE . The findings suggest that modifications to the benzodioxane structure can enhance biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
